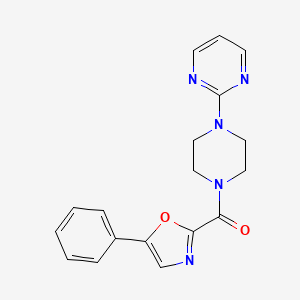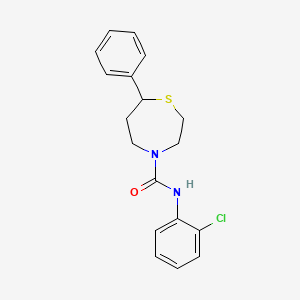
N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide often involves complex reactions that lead to the formation of these intricate molecules. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a 2-chlorophenyl group, have been achieved through various chemical reactions, demonstrating the feasibility of synthesizing compounds with similar structures and functions (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been extensively analyzed using techniques such as X-ray diffraction. These analyses provide insights into the geometric configuration, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and reactivity. For instance, the structural analysis of related compounds using X-ray diffraction and DFT calculations has shown detailed molecular geometry, providing a foundation for understanding their chemical properties (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives are diverse, ranging from synthesis reactions to those that modify the compound's structure to enhance its properties. Research has explored various reactions that lead to the synthesis of structurally and functionally related compounds, demonstrating the compound's versatility in chemical synthesis (Ahmed, 2007).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, have been characterized in various studies. These properties are essential for determining the compound's suitability for different applications, including pharmaceuticals and materials science (Sarıoğlu et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding how this compound and its derivatives behave under different conditions. Research on related compounds has provided valuable insights into their chemical behavior, which is crucial for developing applications in various fields (Kumar et al., 2008).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide and its derivatives have been explored for their antibacterial and antifungal properties. Synthesized compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides displayed significant antimicrobial activities against bacteria like Escherichia coli, Staphylococcus aureus, and fungi including Candida albicans and Aspergillus species. These studies provide insights into the potential therapeutic applications of these compounds in combating infectious diseases caused by bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Several studies have focused on the anticancer potential of derivatives of this compound. Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, for instance, have been synthesized and showed notable anticancer activity against various cancer cell lines. The presence of the 2-chlorophenyl group in the molecular structure significantly contributed to their effectiveness, suggesting the potential of these compounds as anticancer agents (Cai et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(23-13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJXZADIPCUKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

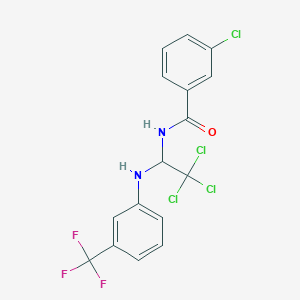
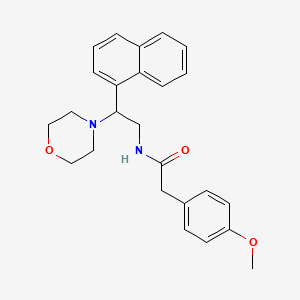


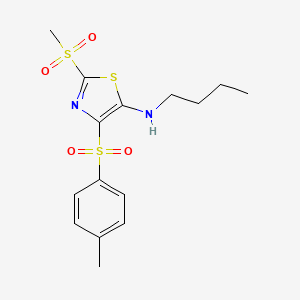
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
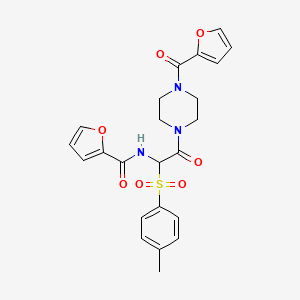


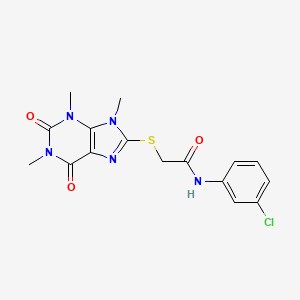
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

